1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
“1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It is part of the imidazole family, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Heterocyclic Compounds
The chemistry of related heterocyclic compounds, like pyrazoles, is crucial for synthesizing various biologically active compounds. These derivatives have shown a wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The unique reactivity of certain scaffolds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, underlines their importance as building blocks for generating diverse classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Anticancer Applications
Compounds derived from the Knoevenagel condensation, which can involve structures related to 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, have been explored for their anticancer potential. These derivatives have shown remarkable activity in nanomolar to micromolar ranges against various cancer targets, highlighting the significance of these structures in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Biological Activities and Synthetic Methods
Biological Activities
Pyrazole carboxylic acid derivatives, similar to this compound, are notable for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This underlines the compound's potential as a scaffold for developing new therapeutic agents (Cetin, 2020).
Synthetic Methods
The synthesis of pyrazole derivatives, including those related to this compound, is a key area of research. These methods often employ microwave conditions and involve reactions with hydrazines and chalcone derivatives, showcasing the versatility and efficiency of generating pyrazole-based compounds with potential pharmaceutical applications (Sheetal et al., 2018).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in various commercially available drugs . This suggests that “1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” and its derivatives could have potential applications in drug development.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-3-11-4-5-12-8(11)7(9(13)14)6(2)10-12/h4-5H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWTWKHOHSHPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.